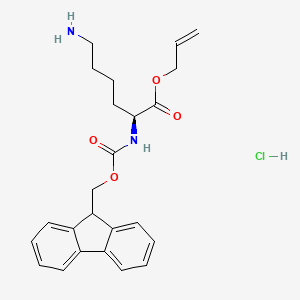

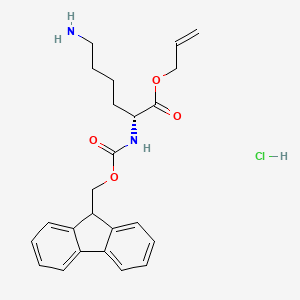

Fmoc-D-Lys-Oall HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Fmoc-D-Lys-Oall HCl” is a derivative of lysine1. It is also known as “Nalpha-Fmoc-D-lysine allyl ester hydrochloride” and has a molecular weight of 408.52. It is typically stored at temperatures between 2-8°C2.

Synthesis Analysis

“Fmoc-D-Lys-Oall HCl” is used in the field of peptide synthesis3. The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for peptide synthesis3. This method has seen continuous improvements in peptide quality, synthesis time, and novel synthetic targets3.

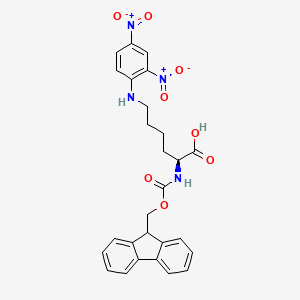

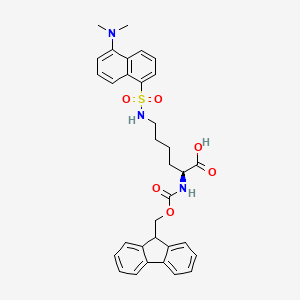

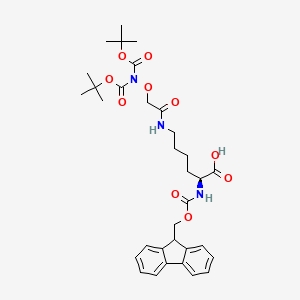

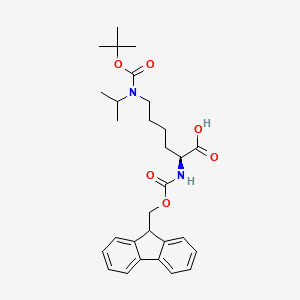

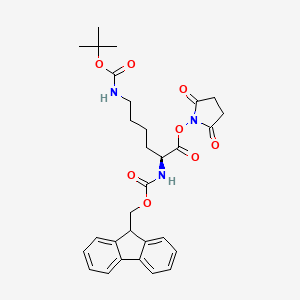

Molecular Structure Analysis

The IUPAC name for “Fmoc-D-Lys-Oall HCl” is "allyl (2R)-6-amino-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate"2. The InChI code for this compound is "1S/C24H28N2O4/c1-2-15-29-23 (27)22 (13-7-8-14-25)26-24 (28)30-16-21-19-11-5-3-9-17 (19)18-10-4-6-12-20 (18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2, (H,26,28)/t22-/m1/s1"2.

Chemical Reactions Analysis

“Fmoc-D-Lys-Oall HCl” is involved in various chemical reactions, particularly in the field of peptide synthesis3. However, specific details about the chemical reactions involving “Fmoc-D-Lys-Oall HCl” were not found in the search results.

Physical And Chemical Properties Analysis

“Fmoc-D-Lys-Oall HCl” is a solid substance4. It has a molecular weight of 408.52. The compound should be stored at temperatures between 2-8°C2.Applications De Recherche Scientifique

Supramolecular Hydrogels for Biomedical Applications : Fmoc-functionalized amino acids like Fmoc-Lys(Fmoc)-OH are used in creating supramolecular hydrogels. These materials are biocompatible and biodegradable, making them suitable for biomedical applications. They exhibit antimicrobial activity, which can be enhanced by incorporating colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Low Molecular Weight Gelators (LMWG) for Various Applications : Fmoc-functionalized amino acids, including Fmoc-D-Lys-Oall HCl, have been used to create LMWG. These gelators exhibit properties like pH-controlled gelation, high thermal stability, and potential as drug carriers. They are significant for designing new synthetic Fmoc-based LMW organic gelators for multiple potential applications (Reddy et al., 2015).

Peptide Hydrogels for Biomedical Products : Minimalistic dipeptides, such as Fmoc-Lys(Fmoc)-Asp, have been reported as hydrogelators with very low critical gelation concentrations. These hydrogels are cytocompatible and support cell growth, making them suitable for biomedical applications like tissue engineering and drug delivery (Chakraborty et al., 2020).

Tissue Engineering Applications : Fmoc-functionalized peptides have been used to create matrices suitable for tissue engineering. These hydrogels show promise in biomedical and pharmaceutical applications, including the facilitation of adhesion, spreading, and duplication of cells (Rosa et al., 2022).

Peptide Synthesis for Cancer Vaccinations : Fmoc-Lys(Boc)-Wang resin, involving Fmoc-protected amino acids, is used in synthesizing peptides for cancer vaccinations. This demonstrates the utility of such compounds in peptide synthesis for clinical applications (Shakoori & Gangakhedkar, 2014).

Safety And Hazards

Handling “Fmoc-D-Lys-Oall HCl” requires precautions to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes5. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas5.

Orientations Futures

The future directions of “Fmoc-D-Lys-Oall HCl” are not explicitly mentioned in the search results. However, given its role in peptide synthesis, it is likely to continue being a valuable tool in the field of medicinal chemistry and pharmacology3.

Please note that this information is based on the available search results and may not be exhaustive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

prop-2-enyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4.ClH/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28);1H/t22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCYYPRTIQUQJP-VZYDHVRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys-Oall HCl | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.